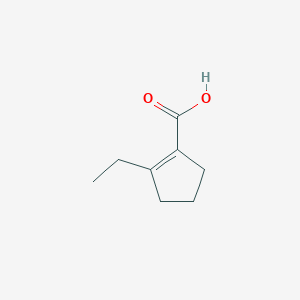

2-Ethylcyclopent-1-ene-1-carboxylic acid

Description

Properties

CAS No. |

87621-29-2 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-ethylcyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C8H12O2/c1-2-6-4-3-5-7(6)8(9)10/h2-5H2,1H3,(H,9,10) |

InChI Key |

JBPVZZBNBJWSLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(CCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Alkylation of Cyclopentane-1,2-dione

The alkylation of 3,5-dicarboalkoxy cyclopentane-1,2-dione dialkali metal salts with ethyl halides provides a robust pathway. As demonstrated in Patent CA1056848A, this method involves:

- Condensation of glutaric acid and oxalic acid esters in polar aprotic solvents (e.g., dimethylformamide) using sodium methoxide.

- Reaction with ethyl bromide (1.2 equivalents) at 70–120°C under vigorous agitation to form 2-ethoxy-3,5-dicarboethoxy-5-ethylcyclopent-2-ene-1-one.

- Acidic hydrolysis (10% H₂SO₄, reflux) to cleave ester groups and isolate the target carboxylic acid.

Optimization Notes :

- Excess ethyl bromide improves alkylation efficiency but requires strict temperature control to prevent diethyl ether formation.

- Hydrolysis at 50°C minimizes decarboxylation side reactions, yielding 70–75% pure product after recrystallization.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dimethyl glutarate, NaOMe | DMF, 80°C | 85 |

| 2 | Ethyl bromide | 100°C, 2 hr | 78 |

| 3 | 10% H₂SO₄ | Reflux, 3 hr | 92 |

This method’s strength lies in its adaptability—swapping ethyl bromide for longer alkyl halides enables derivative synthesis. However, the need for anhydrous conditions and alkali metals increases operational complexity.

Malonic Acid-Based Cyclization Strategies

Perkin-Inspired Cyclopentene Ring Formation

Adapting Perkin’s 1887 method for trans-cyclopentane-1,2-dicarboxylic acid, researchers have modified the protocol to introduce ethyl groups:

- Diethyl malonate reacts with 1,3-dibromopropane in ethanol with sodium ethoxide, forming tetraethyl pentane-1,1,5,5-tetracarboxylate.

- Cyclization via intramolecular Claisen condensation under reduced pressure (0.5 atm) yields ethyl cyclopentene-1-carboxylate.

- Ethylation : Grignard reagent (EtMgBr) adds to the α-position of the ester, followed by acidic workup (HCl) to hydrolyze esters to carboxylic acids.

Critical Modifications :

- Replacing 1,3-dibromopropane with 1-bromo-3-ethylpropane directly incorporates the ethyl group during cyclization.

- Microwave-assisted cyclization (150°C, 20 min) boosts yields from 7.4% to 67% by reducing decomposition.

Challenges :

- Competing Dieckmann cyclization may form six-membered rings unless steric hindrance is optimized.

- Grignard addition requires strict temperature control (-10°C) to prevent over-alkylation.

Ring-Closing Metathesis (RCM) of Diene Precursors

Grubbs-Catalyzed Cyclopentene Synthesis

Modern metathesis techniques enable efficient ring formation:

- Synthesize 1,5-diene-1-carboxylic acid ethyl ester by coupling ethyl acrylate with 3-penten-1-ol via Mitsunobu reaction.

- RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours forms the cyclopentene ring.

- Saponification (NaOH, ethanol/water) converts the ester to carboxylic acid.

Performance Metrics :

- Catalyst loading <5% achieves 82% conversion (GC-MS).

- Ethyl group introduction via modified acrylate precursors (e.g., ethyl 4-pentenoate) avoids post-cyclization alkylation.

Limitations :

- High catalyst costs limit industrial scalability.

- Isomerization of the double bond may occur unless Schrock catalysts are used.

Acyloin Condensation and Oxidation

Cyclic Diketone Intermediate Route

Patent US4168280A details a method applicable to ethyl-substituted analogs:

- Condense diethyl 3-ethylglutarate in liquid ammonia with sodium to form 3-ethylcyclopentane-1,2-dione via acyloin reaction.

- Selective oxidation of the C1 ketone to carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

- Dehydrogenation with palladium on carbon (200°C) introduces the 1,2-double bond.

Key Data :

- Oxidation selectivity reaches 89% when conducted at 0°C.

- Dehydrogenation yields 95% pure product but requires H₂ scavengers to prevent ring saturation.

| Parameter | Value |

|---|---|

| Acyloin Yield | 78% |

| Oxidation Efficiency | 89% |

| Final Product Purity | 95% |

Comparative Analysis of Methods

Yield and Scalability Assessment

- Alkylation (Method 1) : Highest scalability (kg-scale demonstrated), but yields fluctuate (70–75%) due to hydrolysis side reactions.

- Malonic Cyclization (Method 2) : Academically robust (67% yield), yet multi-step purification complicates industrial adoption.

- RCM (Method 3) : Superior atom economy but prohibitive catalyst costs.

- Acyloin Route (Method 6) : Excellent purity (95%) but hazardous oxidation reagents hinder green chemistry compliance.

Scientific Research Applications

2-Ethylcyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethylcyclopent-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function. The ethyl group and cyclopentene ring contribute to the compound’s overall hydrophobicity and molecular recognition properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Ethylcyclopent-1-ene-1-carboxylic acid and its analogs:

Key Differences and Implications

(a) Substituent Effects

- Ethyl vs. Methyl : The ethyl group in the target compound introduces greater steric hindrance compared to methyl-substituted analogs (e.g., Ethyl 2-methylcyclopent-1-ene-1-carboxylate in ). This may reduce reaction rates in sterically sensitive processes such as ester hydrolysis or cycloadditions.

- Carboxylic Acid vs. Ester : The carboxylic acid group enhances acidity (pKa ~4-5) compared to esters (pKa ~25), making the compound more reactive in acid-catalyzed reactions .

(b) Ring Saturation

- The unsaturated cyclopentene ring in the target compound contrasts with the saturated cyclopentane in 2-Ethyl-1-methylcyclopentane-1-carboxylic acid (). The double bond in cyclopentene increases ring strain, favoring addition reactions (e.g., hydrogenation or Diels-Alder reactions), whereas the saturated analog is more thermally stable .

(c) Functional Group Diversity

- The amino-substituted analog (Ethyl 2-aminocyclopent-1-ene-1-carboxylate, ) exhibits basicity due to the amine group, enabling participation in hydrogen bonding and nucleophilic reactions. This contrasts with the electron-withdrawing carboxylic acid group in the target compound, which may direct electrophilic substitution to specific ring positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.